molecular formula C11H12ClNO3 B7540986 Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate

Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate

Cat. No. B7540986
M. Wt: 241.67 g/mol
InChI Key: GUYIRUSBCCTPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate, also known as Methyl 4-chloroacetylamino-3-methylbenzoate or MCA-MB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of MCA-MB is not yet fully understood. However, several studies suggest that MCA-MB exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, MCA-MB has been found to inhibit the activity of several enzymes, including topoisomerase I and II, which are essential for DNA replication and repair.
Biochemical and Physiological Effects:
MCA-MB has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of the cell cycle. Moreover, MCA-MB has been found to possess potent antimicrobial activity against several bacterial strains, including MRSA.

Advantages and Limitations for Lab Experiments

MCA-MB has several advantages for lab experiments, including its simple synthesis method, potent anticancer and antimicrobial activity, and low toxicity. However, MCA-MB also has several limitations, including its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of MCA-MB. One potential direction is to investigate the molecular mechanism of action of MCA-MB in cancer and bacterial cells. Additionally, further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of MCA-MB in vivo. Moreover, the development of novel formulations and delivery systems for MCA-MB can enhance its bioavailability and efficacy, which can lead to its potential use as a therapeutic agent in cancer and bacterial infections.
Conclusion:
In conclusion, Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate 4-[(2-chloroacetyl)amino]-3-methylbenzoate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This paper provided an overview of MCA-MB, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Overall, MCA-MB has shown promising results in various studies, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

MCA-MB can be synthesized through a simple and efficient method using 4-methyl-3-nitrobenzoic acid, thionyl chloride, and 2-chloroacetyl chloride. The reaction involves the conversion of 4-methyl-3-nitrobenzoic acid to its corresponding acid chloride, which then reacts with 2-chloroacetyl chloride to produce MCA-MB.

Scientific Research Applications

MCA-MB has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MCA-MB has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, MCA-MB has been found to possess potent antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which is a significant concern in the healthcare industry.

properties

IUPAC Name

methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7-5-8(11(15)16-2)3-4-9(7)13-10(14)6-12/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYIRUSBCCTPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate

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